Relative Potency in Suppressing Sucrose Sweetness: Up to 4× Greater Activity than Other Anti-Sweet Constituents
In a study directly comparing the sweetness-inhibitory activity of ziziphin against other anti-sweet constituents, ziziphin was reported to be up to 4 times more active in suppressing the sweet taste of sucrose [1].
| Evidence Dimension | Sweetness suppression potency |
|---|---|
| Target Compound Data | 4× greater activity |
| Comparator Or Baseline | Other anti-sweet constituents |
| Quantified Difference | Up to 4-fold increase in activity |
| Conditions | Human psychophysical taste evaluation (sucrose as sweet stimulus) |
Why This Matters
Higher potency may enable lower dosing and reduced cost per effective dose in research or formulation applications.
- [1] Suttisri, R., Lee, I. S., & Kinghorn, A. D. (1995). Plant-derived triterpenoid sweetness inhibitors. Journal of Ethnopharmacology, 47(1), 9-26. View Source
